molecular formula C11H12N4O2 B8464290 5,6-Diamino-3-methyl-1-phenyluracil

5,6-Diamino-3-methyl-1-phenyluracil

Cat. No. B8464290
M. Wt: 232.24 g/mol
InChI Key: VPIHNUGBRDLODE-UHFFFAOYSA-N
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Patent
US04233303

Procedure details

40.5 g of 6-amino-3-methyl-5-nitroso-1-phenyl-2,4-(1H, 3H)-pyrimidinedione (XVII) in 500 ml of DMF and in the presence of 0.3 g of PtO2 was the solution catalytically hydrogenated for 20 minutes at a pressure of 200 kPa. The reaction mixture was heated and the catalyst was filtered off. After cooling, crystals were filtered off and washed with DMF and water. Yield 21.4 g (XVIII). NMR
Quantity
40.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:6](=[O:14])[N:5]([CH3:15])[C:4](=[O:16])[C:3]=1[N:17]=O>CN(C=O)C.O=[Pt]=O>[NH2:17][C:3]1[C:4](=[O:16])[N:5]([CH3:15])[C:6](=[O:14])[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
40.5 g
Type
reactant
Smiles
NC1=C(C(N(C(N1C1=CC=CC=C1)=O)C)=O)N=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.3 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
crystals were filtered off
WASH
Type
WASH
Details
washed with DMF and water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
NC=1C(N(C(N(C1N)C1=CC=CC=C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.